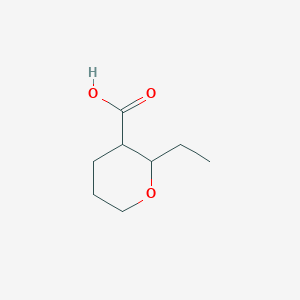

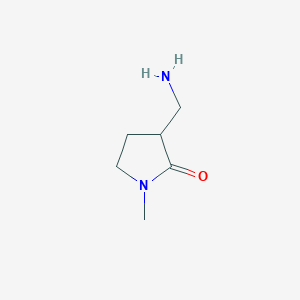

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Aminomethyl)-N-ethylcyclobutane-1-carboxamide (AMECC) is a novel cyclic amide that has been studied for its potential applications in various scientific fields. AMECC has unique properties that make it an attractive candidate for a variety of scientific research applications.

科学的研究の応用

Synthesis of Stereoisomers

A comprehensive study detailed the synthesis of all four stereoisomers of a closely related compound, 2-(aminomethyl)cyclobutane-1-carboxylic acid, which might share synthesis routes or structural similarities with 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide. The process involved a photochemical [2+2] cycloaddition, followed by several steps to produce the cis and trans isomers as single enantiomers (André et al., 2013).

Conformational Studies

Another study focused on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid using quantum mechanical calculations and classical molecular dynamics simulations. This work highlighted the constrained flexibility of the compound due to its cyclic nature and developed force-field parameters for further simulations (Casanovas et al., 2006).

Novel Synthetic Routes

Research has also explored novel synthetic routes for similar compounds. For example, 1-aminocyclobutanecarboxylic acid was synthesized via an innovative approach involving the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid, offering a more practical and convenient method with potential industrial applications (Fu Zhi-feng, 2004).

Enantiomerically Pure Compounds

A study on the rapid access to cis-cyclobutane γ-amino acids in enantiomerically pure form used a photochemical [2+2] cycloaddition reaction as a key step. This research is relevant for understanding the synthesis of structurally similar compounds in their pure enantiomeric forms (André et al., 2011).

Role as a Growth Regulator

1-Aminocyclopropane 1-carboxylic acid (ACC), though not the exact compound , has been extensively studied for its role as a direct precursor of ethylene in plants, suggesting potential bioactive roles for similar compounds. ACC's involvement in plant development and pathogen virulence highlights the broader implications of research on aminocyclobutane carboxylic acids (Polko & Kieber, 2019).

作用機序

Target of Action

It’s worth noting that amines, which this compound is a derivative of, are known to be good nucleophiles . They can react with various electrophiles, including carbonyl compounds and sulfonyl groups .

Mode of Action

Amines, in general, are known to react with carbonyl compounds to form imines . They can also react with sulfonyl groups to form sulfonamides . These reactions are typically acid-catalyzed and reversible .

Biochemical Pathways

For instance, they are involved in the formation of proteins, alkaloids, hormones, neurotransmitters, and other biologically important molecules .

Pharmacokinetics

It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The formation of imines and sulfonamides through the reaction of amines with carbonyl compounds and sulfonyl groups, respectively, can have various biological implications .

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other substances can significantly affect the reactivity and stability of amines .

特性

IUPAC Name |

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVWSYHNGNQOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)